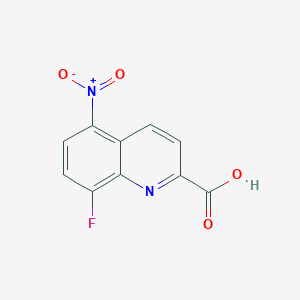
8-Fluoro-5-nitroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-nitroquinoline-2-carboxylic acid typically involves the fluorination and nitration of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms on quinoline with fluorine, followed by nitration using nitric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including cyclization reactions, direct fluorination, and nitration. The use of organometallic compounds and cross-coupling reactions are also explored to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-5-nitroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of diverse quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-Fluoro-5-nitroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of dyes, liquid crystals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-nitroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, while the nitro group contributes to its reactivity. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
5-Fluoroquinoline: Shares the fluorine substitution but lacks the nitro group.
8-Nitroquinoline: Contains the nitro group but not the fluorine substitution.
Fluoroquinolones: A broader class of compounds with similar structures but varying substitutions.
Uniqueness: 8-Fluoro-5-nitroquinoline-2-carboxylic acid is unique due to the simultaneous presence of both fluorine and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H5FN2O4 |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
8-fluoro-5-nitroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5FN2O4/c11-6-2-4-8(13(16)17)5-1-3-7(10(14)15)12-9(5)6/h1-4H,(H,14,15) |
InChI Key |
HEPLMLHBKSVMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)[N+](=O)[O-])F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















